4-[(2,6-Dichlorophenoxy)methyl]benzoic acid
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Overview
Description
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.13 g/mol. This compound is known for its utility in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichlorophenol with 4-(chloromethyl)benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.
Esterification: It can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Esters: Formed from esterification reactions.
Alcohols: Formed from the reduction of the carboxylic acid group.
Scientific Research Applications
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid
- 4-[(2,5-Dichlorophenoxy)methyl]benzoic acid
- 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Uniqueness
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-[(2,6-dichlorophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)13(11)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTWGAFAFXTAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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